Cy3 Phosphoramidite

Catalog No.
S12855720
CAS No.
M.F
C58H70ClN4O4P
M. Wt
953.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy3 Phosphoramidite

Product Name

Cy3 Phosphoramidite

IUPAC Name

3-[[di(propan-2-yl)amino]-[3-[2-[(E,3Z)-3-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride

Molecular Formula

C58H70ClN4O4P

Molecular Weight

953.6 g/mol

InChI

InChI=1S/C58H70N4O4P.ClH/c1-44(2)62(45(3)4)67(65-42-21-38-59)66-43-23-40-61-53-31-19-17-29-51(53)57(7,8)55(61)33-20-32-54-56(5,6)50-28-16-18-30-52(50)60(54)39-22-41-64-58(46-24-12-10-13-25-46,47-26-14-11-15-27-47)48-34-36-49(63-9)37-35-48;/h10-20,24-37,44-45H,21-23,39-43H2,1-9H3;1H/q+1;/p-1

InChI Key

DQXAVRZQYYKELZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-]

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-]

Cy3 Phosphoramidite is a derivative of the Cyanine dye family, specifically designed for use in nucleic acid synthesis. It serves as a fluorescent label that can be incorporated into oligonucleotides during the synthesis process. The compound is characterized by its high fluorescence intensity and stability, making it an excellent choice for various biological and analytical applications. Cy3 Phosphoramidite is particularly noted for its ability to emit light at a wavelength of approximately 570 nm, which falls within the yellow-orange spectrum, making it useful for fluorescence microscopy and other imaging techniques .

The incorporation of Cy3 Phosphoramidite into oligonucleotides involves standard phosphoramidite chemistry, where the phosphoramidite group reacts with the hydroxyl group of a nucleoside to form a phosphodiester bond. This reaction typically requires a coupling time of about 3-10 minutes under controlled conditions to ensure high yields and minimal degradation of the dye . After synthesis, oligonucleotides containing Cy3 can undergo deprotection to remove any protective groups used during synthesis, allowing for the full expression of the fluorescent properties of the dye.

Cy3 Phosphoramidite is widely utilized in molecular biology due to its robust fluorescent properties. It is frequently employed in applications such as fluorescence in situ hybridization (FISH), quantitative polymerase chain reaction (qPCR), and other assays that require sensitive detection of nucleic acids. The dye's stability against photobleaching enhances its utility in long-term imaging studies . Additionally, studies have shown that the presence of certain nucleotides adjacent to Cy3 can influence its fluorescence intensity, indicating potential applications in designing probes for specific sequences .

The synthesis of Cy3 Phosphoramidite typically involves several steps:

  • Preparation of the Dye: The initial step involves synthesizing the Cy3 dye itself, which includes forming the polymethine chain that characterizes cyanine dyes.
  • Formation of Phosphoramidite: The dye is then converted into a phosphoramidite form through reactions that involve protecting groups to stabilize the reactive sites during oligonucleotide synthesis.
  • Purification: The final product is purified to remove any unreacted materials or byproducts before use in oligonucleotide synthesis.

Advanced methods have been developed to optimize these processes, allowing for efficient incorporation into nucleic acids while maintaining the dye's fluorescent properties .

Cy3 Phosphoramidite has numerous applications across various fields:

  • Fluorescence Microscopy: Used for labeling DNA or RNA in live-cell imaging.
  • Molecular Probes: Employed in designing probes for detecting specific nucleic acid sequences.
  • Diagnostic Tools: Utilized in assays such as qPCR and FISH for genetic analysis.
  • Nanotechnology: Integrated into nanoscale devices for biosensing applications.

These applications leverage Cy3's bright fluorescence and stability, making it a preferred choice among researchers .

Studies on Cy3 Phosphoramidite have revealed insights into its interactions with nucleic acids. For instance, sequence-dependent effects on fluorescence intensity have been observed, where certain nucleotide arrangements can enhance or quench the signal emitted by Cy3-labeled oligonucleotides. This characteristic is crucial for designing effective molecular probes and understanding their behavior in complex biological systems .

Cy3 Phosphoramidite shares similarities with other cyanine dyes such as Cy5 Phosphoramidite and Cy3B Phosphoramidite. Below is a comparison highlighting its uniqueness:

CompoundEmission WavelengthKey Features
Cy3 Phosphoramidite~570 nmHigh stability, bright fluorescence, commonly used in nucleic acid labeling.
Cy5 Phosphoramidite~670 nmLonger wavelength emission, often used alongside Cy3 for Förster resonance energy transfer applications.
Cy3B Phosphoramidite~580 nmSimilar to Cy3 but with enhanced brightness and stability; less commonly used due to synthetic limitations.

Cy3 stands out due to its balance between brightness and ease of incorporation into oligonucleotides during synthesis, making it particularly versatile for various experimental setups .

Hydrogen Bond Acceptor Count

8

Exact Mass

952.4823214 g/mol

Monoisotopic Mass

952.4823214 g/mol

Heavy Atom Count

68

Dates

Modify: 2024-08-10

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